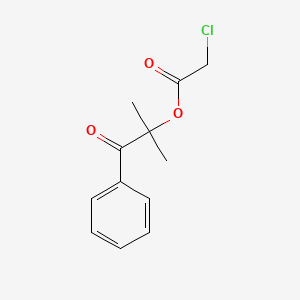

(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate

CAS No.: 2241594-49-8

Cat. No.: VC11669275

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241594-49-8 |

|---|---|

| Molecular Formula | C12H13ClO3 |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate |

| Standard InChI | InChI=1S/C12H13ClO3/c1-12(2,16-10(14)8-13)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

| Standard InChI Key | HMQMIJOLDWWKBY-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)C1=CC=CC=C1)OC(=O)CCl |

| Canonical SMILES | CC(C)(C(=O)C1=CC=CC=C1)OC(=O)CCl |

Introduction

(2-Methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . This compound belongs to the class of esters, specifically a chloroacetate derivative, which is often used in organic synthesis due to its reactivity.

Synthesis and Preparation

The synthesis of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate typically involves the reaction of 2-methyl-1-oxo-1-phenylpropan-2-ol with chloroacetyl chloride in the presence of a base to facilitate the esterification reaction. This process is common for forming esters from alcohols and acid chlorides.

Applications and Uses

While specific applications of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate are not widely documented, compounds of this nature are often used as intermediates in organic synthesis. They can serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to their reactive chloro group.

Safety and Handling

Handling (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate requires caution due to its potential irritant properties and reactivity. It is advisable to use protective equipment, including gloves and goggles, and to work in a well-ventilated area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume